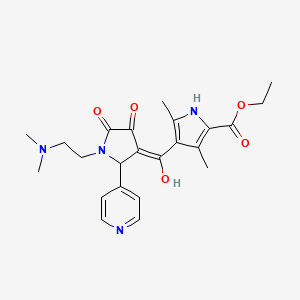
ethyl 4-(1-(2-(dimethylamino)ethyl)-4-hydroxy-5-oxo-2-(pyridin-4-yl)-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a pyrrole ring, a carboxylate ester, and a dimethylamino group. Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole, but the presence of a nitrogen atom in the ring distinguishes it . The dimethylamino group is a common functional group in organic chemistry, consisting of a nitrogen atom attached to two methyl groups and one other carbon-containing group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole rings would contribute to the aromaticity of the molecule, while the ester and amine groups could participate in hydrogen bonding .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The ester group could undergo hydrolysis in the presence of a base or an acid to form an alcohol and a carboxylic acid. The amine group could act as a base and accept a proton, or it could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the ester and the amine would likely make the compound soluble in polar solvents . The compound’s melting and boiling points would depend on factors like the size and shape of the molecule, as well as the types of intermolecular forces present .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of pyrrole derivatives, including compounds structurally related to ethyl 4-(1-(2-(dimethylamino)ethyl)-4-hydroxy-5-oxo-2-(pyridin-4-yl)-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, involves complex reactions that yield unique chemical structures with potential for various applications. These compounds are synthesized through processes such as aldol condensation and are characterized using spectroscopic methods (FT–IR, 1 H NMR, and UV–visible analyses). Computational studies, including quantum chemical calculations, are also performed to understand their molecular structure, electronic properties, and potential interactions, providing insights into their chemical behavior and reactivity (Singh, Rawat, & Sahu, 2014).
Computational Studies and Molecular Interactions
Computational and theoretical studies offer profound insights into the electronic structure, molecular interactions, and potential reactivity of pyrrole derivatives. These studies include analyses of molecular electrostatic potential surfaces, natural bond orbital interactions, and hydrogen bonding patterns. For instance, dimer formation through multiple interactions and the implications for hydrogen bond strength and electronic properties are explored in depth. Such computational insights are crucial for predicting the reactivity and forming the basis for further chemical modifications and applications (Singh, Rawat, & Sahu, 2014).
Wirkmechanismus
Target of Action
Compounds with a pyrrole and pyridine structure, like “ethyl 4-(1-(2-(dimethylamino)ethyl)-4-hydroxy-5-oxo-2-(pyridin-4-yl)-2,5-dihydro-1H-pyrrole-3-carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate”, often interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
The compound might interact with its targets by binding to them, which could inhibit or enhance the target’s activity. The presence of a dimethylamino group could potentially enhance the compound’s ability to cross cell membranes and reach intracellular targets .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific targets. For example, if it targets enzymes involved in signal transduction, it could affect pathways related to cell growth and differentiation .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For instance, the presence of an ethyl group and a dimethylamino group could potentially enhance its lipophilicity, which might affect its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if it inhibits a key enzyme in a cellular pathway, it could lead to decreased activity of that pathway .
Action Environment
Environmental factors such as pH and temperature could potentially affect the compound’s stability and efficacy. For example, extreme pH values could lead to protonation or deprotonation of the compound, which might affect its ability to interact with its targets .
Safety and Hazards
Zukünftige Richtungen
The potential applications of this compound would depend on its properties. For example, if it shows promising biological activity, it could be developed into a new drug . Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules.
Eigenschaften
IUPAC Name |
ethyl 4-[(E)-[1-[2-(dimethylamino)ethyl]-4,5-dioxo-2-pyridin-4-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c1-6-32-23(31)18-13(2)16(14(3)25-18)20(28)17-19(15-7-9-24-10-8-15)27(12-11-26(4)5)22(30)21(17)29/h7-10,19,25,28H,6,11-12H2,1-5H3/b20-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAWBGGEXJFZQJ-LVZFUZTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=NC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(C(=C(N1)C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=NC=C3)/O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

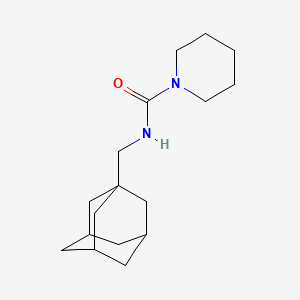
![1,7-bis[(4-methylphenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/structure/B2716736.png)

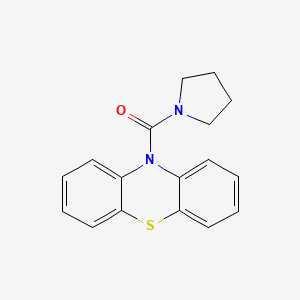
![N-(3-chloro-4-methylphenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2716740.png)
![3-(4-formyl-2-methoxyphenoxy)-N-[2-methyl-2-(1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B2716742.png)
![2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2716743.png)
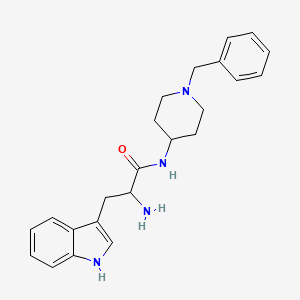
![4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B2716745.png)

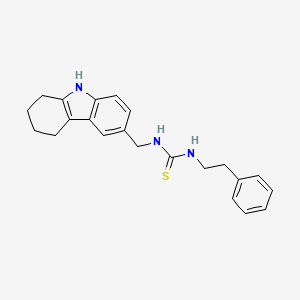

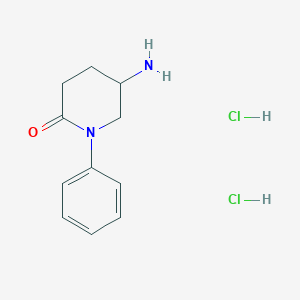
![2-(4-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2716756.png)